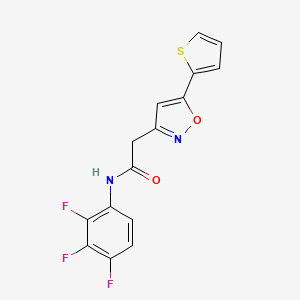

![molecular formula C23H17N3O5 B3000552 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 887873-03-2](/img/structure/B3000552.png)

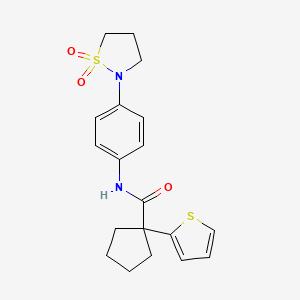

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

- Compounds like 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamides have been synthesized and evaluated as potential anticonvulsant agents. They show considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential use in treating seizure disorders (Faizi et al., 2017).

Antiproliferative and Anti-inflammatory Agents

- Some 1,3,4-oxadiazoles, like the 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, have shown promising anti-inflammatory and antiproliferative activities. They exhibit significant activity against human cancer cell lines and inflammation, suggesting their potential in cancer and inflammatory disease treatment (Rapolu et al., 2013).

Antimicrobial Activity

- The incorporation of certain moieties like trimethoxybenzamide into oxadiazole and imidazolinone derivatives has been found to enhance their pharmacological activity, including antimicrobial activity against various bacterial strains (Joshi et al., 1997).

Cancer Treatment

- Novel kinesin spindle protein (KSP) inhibitors have been identified for their potential in treating cancer. Compounds like AZD4877 have shown excellent biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents (Theoclitou et al., 2011).

Chemotherapeutic Agents

- Hydrazide and oxadiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds show promise as new chemotherapeutic agents, particularly against tumor cell lines (Kaya et al., 2017).

Anti-inflammatory Activity

- Novel benzophenone appended oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. These compounds show significant activity in in-vivo studies, suggesting their potential as anti-inflammatory drugs (Puttaswamy et al., 2018).

Antimicrobial and Antioxidant Activities

- New benzamide compounds isolated from endophytic Streptomyces have shown antimicrobial and antioxidant activities. These findings suggest the potential of such compounds in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Optical Properties in Polymer Optoelectronics

- Polyoxadiazoles with CF3 groups have been studied for their optical properties, indicating their potential application in polymer optoelectronic devices (Hajduk et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shown inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be inferred that this compound may interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in neural signal transmission and inflammatory responses.

Biochemical Pathways

Inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, thereby affecting inflammatory responses .

Pharmacokinetics

It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound could enhance neural signaling and modulate inflammatory responses by inhibiting the activity of cholinesterases and lipoxygenase enzymes, respectively .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in bacterial metabolism and growth .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. It inhibits the growth of certain bacterial strains, likely by interfering with essential cellular processes

Molecular Mechanism

Its antibacterial activity suggests that it may bind to and inhibit certain enzymes or proteins essential for bacterial growth

Eigenschaften

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c27-21(15-5-4-8-18(13-15)30-17-6-2-1-3-7-17)24-23-26-25-22(31-23)16-9-10-19-20(14-16)29-12-11-28-19/h1-10,13-14H,11-12H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXXCTVYTFDEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

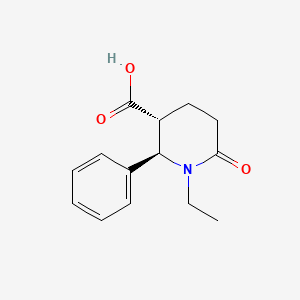

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

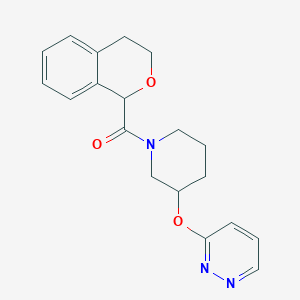

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)

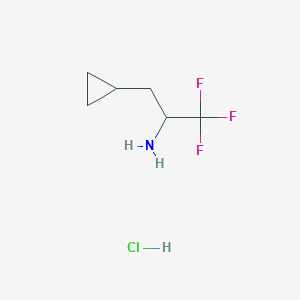

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)